![molecular formula C7H4BrFN2O2S B2712798 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride CAS No. 2580222-75-7](/img/structure/B2712798.png)
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
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Overview
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C7H4BrFN2O2S. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, fluorine, and sulfonyl fluoride groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of pyrrolo[2,3-b]pyridine followed by sulfonylation and fluorination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under the influence of palladium catalysts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The sulfonyl fluoride group can engage in coupling reactions with organometallic reagents to form new carbon-sulfur bonds.
Common reagents used in these reactions include palladium catalysts, strong acids, and bases, as well as organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, particularly those targeting the fibroblast growth factor receptor (FGFR) pathway.
Biological Studies: The compound is used in the development of probes for studying protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It is employed in the synthesis of advanced materials and specialty chemicals, where its unique reactivity is advantageous.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as kinases in the FGFR pathway . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride can be compared with other pyrrolopyridine derivatives, such as:
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Similar in structure but lacks the sulfonyl fluoride group, which affects its reactivity and applications.
6-Bromo-7-azaindole: Another brominated heterocycle with different biological activities and synthetic applications.
The uniqueness of this compound lies in its combination of bromine, fluorine, and sulfonyl fluoride groups, which confer distinct reactivity and enable its use in diverse chemical transformations and biological studies.
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYFIIPRSYELMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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